2-propyl-1H-benzo[d]imidazol-4-amine
Description
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-propyl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-2-4-9-12-8-6-3-5-7(11)10(8)13-9/h3,5-6H,2,4,11H2,1H3,(H,12,13) |
InChI Key |
POMAPWKXZDIJRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CC=C2N1)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives with Carboxylic Acid or Formic Acid
A classical route to benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions, leading to cyclization and formation of the benzimidazole ring.
- For example, heating o-phenylenediamine with 90% formic acid at 100 °C for 2 hours yields 1H-benzo[d]imidazole, which can be further functionalized.
- The propyl substituent can be introduced via starting materials such as 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, which undergoes cyclization with N-methyl-O-phenylenediamine derivatives in polyphosphoric acid or phosphoric acid media.
Use of Polyphosphoric Acid or Phosphoric Acid as Cyclization Medium
Several patents and studies describe the use of polyphosphoric acid (PPA) or phosphoric acid as a medium to promote cyclization and substitution reactions:
- In one method, 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid is suspended in polyphosphoric acid and heated to 70–75 °C, followed by addition of N-methyl-O-phenylenediamine dihydrochloride. The reaction proceeds at 130–135 °C for 10 hours, then cooled and neutralized with ammonia to precipitate the product with yields around 77.4%.
- An alternative uses phosphoric acid at 150–155 °C with similar starting materials, yielding about 60.5% of the target compound.
- A more efficient process dissolves phosphorus pentoxide in methanesulfonic acid, heating to 125–145 °C, adding the carboxylic acid and N-methyl-O-phenylenediamine, followed by neutralization and purification, achieving yields up to 85%.
Reaction in Nonpolar Solvents with Phosphorus Oxychloride
A novel and safer method involves:
- Dissolving N-methyl-O-phenylenediamine in xylene at low temperature (5 °C).
- Adding phosphorus oxychloride and stirring at room temperature.
- Adding 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid and refluxing.
- Cooling, neutralizing with sodium hydroxide and hydrochloric acid, and crystallizing the product.
- This method yields 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole with a high yield of 93% and improved safety and purity.
Functional Group Transformations and Coupling Reactions
Other synthetic routes involve:
- Arylation of benzimidazole derivatives with substituted pyrimidines or other heterocycles to introduce side chains, followed by oxidation or reduction steps.
- Condensation of acid hydrazides with aromatic aldehydes under reflux in methanol with catalytic acetic acid to form benzimidazole derivatives.
- Coupling of isothiocyanate derivatives with benzene-1,2-diamines followed by intramolecular cyclization mediated by carbodiimides to form benzimidazole-2-amine derivatives.
Comparative Data Table of Preparation Methods
| Method Description | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Polyphosphoric acid cyclization with N-methyl-O-phenylenediamine dihydrochloride | 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, PPA, N-methyl-O-phenylenediamine dihydrochloride | 70–135 (stepwise) | 77.4 | Established method, moderate yield | High temperature, long reaction time |
| Phosphoric acid cyclization | Same as above, phosphoric acid instead of PPA | 150–155 | 60.5 | Simpler acid medium | Lower yield, harsher conditions |
| Phosphorus pentoxide in methanesulfonic acid | Phosphorus pentoxide, methanesulfonic acid, carboxylic acid, N-methyl-O-phenylenediamine | 125–145 | 85 | Higher yield, suitable for scale-up | Use of strong acids, purification needed |
| Reaction in xylene with phosphorus oxychloride | N-methyl-O-phenylenediamine, phosphorus oxychloride, xylene, carboxylic acid | 5 (initial), reflux | 93 | High yield, safer reagents, high purity | Requires careful temperature control |
| Condensation with aldehydes and acid hydrazides | Acid hydrazide, aromatic aldehydes, methanol, acetic acid | Reflux (~78) | Variable | Versatile for derivatives | Multi-step, moderate yields |
| Coupling of isothiocyanates and diamines with carbodiimide | Isothiocyanates, benzene-1,2-diamines, DIC | Room temperature | Moderate | Mild conditions, good functional group tolerance | Complex synthesis, multiple steps |
Chemical Reactions Analysis
Types of Reactions
2-propyl-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds with various functional groups .
Scientific Research Applications
Synthesis of 2-Propyl-1H-benzo[d]imidazol-4-amine
The synthesis of this compound typically involves the reaction of appropriate precursors, such as o-phenylenediamine and propylamine derivatives. Various methods have been reported in the literature, including the use of microwave-assisted synthesis and conventional heating techniques to enhance yield and reduce reaction time.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives, including this compound. For instance, compounds derived from benzo[d]imidazole frameworks have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been tested against various cancer types, demonstrating promising results in vitro and in vivo .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against a range of pathogens, including bacteria and fungi. Studies indicate that this compound exhibits significant antibacterial activity, with some derivatives showing effectiveness comparable to standard antibiotics . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory disorders . In animal models, compounds in this class have demonstrated reduced edema and pain responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications to the benzimidazole core or substitution patterns on the propyl group can significantly influence biological activity. For example, introducing electron-withdrawing groups has been associated with enhanced anticancer potency .
Anticancer Evaluation
In a study by Moneer et al., a series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications to the benzimidazole core resulted in compounds with IC50 values in the low micromolar range, suggesting strong anticancer potential .
Antimicrobial Testing
A comprehensive evaluation by Kumar et al. assessed the antimicrobial properties of several benzimidazole derivatives, including this compound. The study found notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-propyl-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with receptors in the central nervous system, resulting in antihypertensive effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
*Synthesized via hydrogenative coupling with nitriles and diamines using Rh2P catalysts, achieving excellent yields .
Key Findings and Mechanistic Insights
- Anticancer Potency : The 2-propyl derivative outperforms carbazoles and indoles in sensitizing CML cells, likely due to its biphenyl-carboxylic acid moiety enhancing PPARγ-independent STAT5 repression .
- Synthetic Efficiency: The hydrogenative coupling method for this compound (yield >90%) is more efficient than the multi-step synthesis of morpholino-CF3 analogs (80.9% yield) .
- Structural Specificity :
- Trifluoromethyl Groups : The CF3-substituted analog (Table 1, row 2) exhibits improved lipophilicity and kinase targeting but lacks data on resistance modulation .
- Pyrroloimidazole vs. Benzimidazole : PP2’s pyrroloimidazole core confers cSrc inhibition, whereas the 2-propyl benzimidazole derivative acts via STAT5 pathway modulation .
- Nitro and Methyl Groups : The nitro-substituted analog (Table 1, row 4) serves as a fluorophore, highlighting the scaffold’s adaptability beyond therapeutic applications .
Structure-Activity Relationship (SAR) Trends
Substituent Position: 4-Amine derivatives (e.g., 2-propyl, morpholino-CF3) show enhanced anticancer activity compared to 2-amine analogs (e.g., N-piperidin-4-yl) . Propyl groups at the 2-position improve metabolic stability and membrane permeability .
Electron-Withdrawing Groups :
- Nitro groups (Table 1, row 4) increase reactivity but may introduce toxicity risks .
- Trifluoromethyl groups enhance target binding but complicate synthesis .
Heterocyclic Modifications :
- Pyrroloimidazole cores (PP2) shift activity toward kinase inhibition, whereas benzimidazoles favor resistance modulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-propyl-1H-benzo[d]imidazol-4-amine, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization and functionalization. For example, intermediates like 4-(1H-benzo[d]imidazol-2-yl)benzenamide are prepared through coupling reactions between benzimidazole derivatives and aromatic aldehydes . Intermediates are characterized using FT-IR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and LC-MS for molecular weight validation. NMR (¹H/¹³C) is critical for structural elucidation, particularly to distinguish regioisomers .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and aliphatic protons (δ 1.0–2.5 ppm for propyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₂N₃ requires m/z 174.1026).
- X-ray Crystallography : Resolve ambiguities in tautomeric forms or substituent positioning, as demonstrated for structurally analogous benzimidazole derivatives .
Advanced Research Questions
Q. How can researchers design experiments to optimize reaction yields and purity of this compound?
- Methodological Answer : Use factorial design (e.g., 2³ design) to evaluate parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Statistical tools (ANOVA) identify significant factors. For instance, highlights the use of Taguchi methods to minimize experimental runs while maximizing data robustness . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity, validated by HPLC .
Q. How should researchers address contradictions in pharmacological data for benzimidazole derivatives like this compound?
- Methodological Answer : Cross-reference assay conditions (e.g., cell lines, concentration ranges) and structural analogs. For example, reports anticancer activity in thiazolo[3,2-a]pyrimidine derivatives, but discrepancies may arise due to substituent effects (e.g., electron-withdrawing groups enhancing bioactivity). Validate hypotheses using dose-response curves and molecular docking to correlate structural features (e.g., H-bond donors) with target binding .
Q. What computational strategies are effective for predicting reaction mechanisms or binding modes of this compound?
- Methodological Answer :
- Quantum Chemical Calculations (DFT) : Map reaction pathways (e.g., energy barriers for cyclization steps) using Gaussian or ORCA software .
- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., uPAR receptor) using GROMACS, focusing on binding free energies .
- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with activity data from and to prioritize derivatives for synthesis .
Q. What reactor design considerations are critical for scaling up this compound synthesis?
- Methodological Answer :
- Batch vs. Flow Reactors : Flow systems (e.g., microreactors) improve heat/mass transfer for exothermic steps like imidazole ring formation .
- Catalyst Immobilization : Use heterogeneous catalysts (e.g., Pd/C) to simplify separation, as described in for membrane technologies .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .
Data Analysis and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
